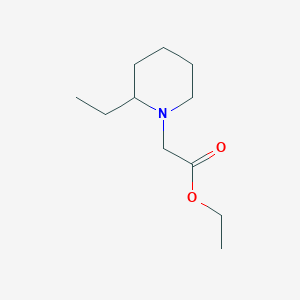

Ethyl (2-ethylpiperidin-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(2-ethylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10-7-5-6-8-12(10)9-11(13)14-4-2/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBPTLVGQAXZQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl (2-ethylpiperidin-1-yl)acetate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations, mechanistic underpinnings, and practical execution of the synthesis. The synthesis is presented as a two-stage process: the catalytic hydrogenation of 2-ethylpyridine to yield the crucial 2-ethylpiperidine intermediate, followed by its N-alkylation using ethyl bromoacetate. This guide emphasizes experimental causality, protocol integrity, and is grounded in authoritative scientific references to ensure accuracy and reproducibility.

Introduction and Strategic Overview

Ethyl (2-ethylpiperidin-1-yl)acetate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and materials science. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. This guide details a reliable synthetic route, breaking down the process into two logical, high-yielding steps.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond formed during the alkylation step. This retrosynthetic approach identifies 2-ethylpiperidine as the key amine precursor and an ethyl acetate moiety, introduced via an electrophile like ethyl bromoacetate, as the second key component. The 2-ethylpiperidine precursor is, in turn, readily accessible from the commercially available and inexpensive starting material, 2-ethylpyridine, via reduction of the aromatic ring.

Part I: Synthesis of 2-Ethylpiperidine

The foundational step in this synthesis is the production of the saturated heterocyclic intermediate, 2-ethylpiperidine.

Strategic Rationale: Catalytic Hydrogenation

The reduction of the pyridine ring in 2-ethylpyridine to the corresponding piperidine is most effectively achieved through catalytic hydrogenation.[1] This method is widely employed in both laboratory and industrial settings due to its high efficiency, clean conversion, and the commercial availability of suitable catalysts.[2] The process involves the addition of hydrogen across the double bonds of the aromatic ring in the presence of a metal catalyst.[2] Alternative methods, such as reduction with sodium in ethanol, are often less efficient and present greater safety challenges.

Mechanism of Catalytic Hydrogenation

Heterogeneous catalytic hydrogenation involves the adsorption of both the substrate (2-ethylpyridine) and molecular hydrogen onto the surface of a metal catalyst (e.g., Platinum, Palladium, or Nickel).[3] On the catalyst surface, the H-H bond of H₂ is cleaved, and the hydrogen atoms are added stepwise to the pyridine ring, ultimately resulting in the saturated piperidine ring. The reaction is typically irreversible and driven to completion by the stability of the final product.

Detailed Experimental Protocol: Hydrogenation of 2-Ethylpyridine

This protocol describes the reduction of 2-ethylpyridine using platinum(IV) oxide (PtO₂) as the catalyst.

Materials and Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

2-Ethylpyridine (C₇H₉N)[4]

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (or acetic acid as an alternative solvent)

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for filtration and distillation

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve 2-ethylpyridine (e.g., 10.7 g, 0.1 mol) in ethanol (100 mL).

-

Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 0.25 g) to the solution. The catalyst is often added as a slurry in a small amount of the reaction solvent to minimize inhalation risk.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas to remove all air. Pressurize the vessel with hydrogen to approximately 4 atm (50-60 psi).[3]

-

Reaction: Begin vigorous agitation or stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed. The reaction progress can be monitored by the uptake of hydrogen (pressure drop). Maintain the reaction until hydrogen uptake ceases (typically 4-12 hours).

-

Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic character and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-ethylpiperidine[5] can be purified by fractional distillation under atmospheric pressure (b.p. ~148-150 °C) to yield a colorless liquid.

Part II:

The final step involves the N-alkylation of the 2-ethylpiperidine intermediate to yield the target ester.

Strategic Rationale: Nucleophilic Substitution

This transformation is a classic nucleophilic substitution (Sₙ2) reaction. The secondary amine of 2-ethylpiperidine acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, ethyl bromoacetate. The choice of a suitable base is critical to neutralize the HBr byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] Potassium carbonate (K₂CO₃) is an effective and economical choice, while a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can also be used.[7] Acetonitrile or DMF are common solvents for this type of reaction.[8]

Detailed Experimental Protocol: N-Alkylation of 2-Ethylpiperidine

This protocol details the reaction between 2-ethylpiperidine and ethyl bromoacetate.

Materials and Equipment:

-

2-Ethylpiperidine (C₇H₁₅N)[5]

-

Ethyl bromoacetate (BrCH₂CO₂Et)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Standard laboratory glassware for reflux, extraction, and purification

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylpiperidine (e.g., 11.3 g, 0.1 mol) and anhydrous acetonitrile (150 mL).

-

Base Addition: Add anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol, 1.5 equivalents) to the solution.

-

Alkylating Agent Addition: While stirring vigorously, add ethyl bromoacetate (e.g., 18.4 g, 0.11 mol, 1.1 equivalents) dropwise to the mixture at room temperature.[6]

-

Reaction: Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr) and wash them with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts and highly polar impurities.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Ethyl (2-ethylpiperidin-1-yl)acetate[9] can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a liquid.

Visualization and Data Summary

Overall Synthesis Workflow

The two-step synthesis is summarized in the workflow diagram below.

Sources

- 1. The Pherobase Synthesis - 2-ethylpiperidine | C7H15N [pherobase.com]

- 2. Hydrogenation Catalysts for Ethylene Producers | Shell Global [shell.com]

- 3. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethylpyridine | C7H9N | CID 7523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. ethyl (2-ethylpiperidin-1-yl)acetate CAS#: 1094687-67-8 [m.chemicalbook.com]

An In-depth Technical Guide to Ethyl (2-ethylpiperidin-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-ethylpiperidin-1-yl)acetate is a substituted piperidine derivative with the CAS Number 1094687-67-8 .[1][2] Piperidine scaffolds are of significant interest in medicinal chemistry, forming the core of numerous approved drugs and drug candidates due to their ability to confer favorable pharmacokinetic and pharmacodynamic properties.[3][4][5][6] Molecules within this class are explored for a wide range of therapeutic applications, including as central nervous system modulators and in oncology.[4][5] While specific peer-reviewed literature on Ethyl (2-ethylpiperidin-1-yl)acetate is limited, this guide provides a comprehensive overview of its synthesis, characterization, and potential applications by drawing upon established principles of organic chemistry and data from closely related analogues.

Synthesis and Mechanism

The synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate is most logically achieved through the N-alkylation of 2-ethylpiperidine with an ethyl haloacetate, such as ethyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the 2-ethylpiperidine acts as the nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide leaving group.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases for this transformation include potassium carbonate or triethylamine. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being suitable for this type of reaction.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate.

Experimental Protocol: Synthesis of Ethyl (2-ethylpiperidin-1-yl)acetate

This protocol is a generalized procedure based on standard N-alkylation methods for secondary amines.[7]

Materials:

-

2-Ethylpiperidine

-

Ethyl bromoacetate[8]

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-ethylpiperidine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl (2-ethylpiperidin-1-yl)acetate.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties

| Property | Ethyl (2-ethylpiperidin-1-yl)acetate | Ethyl 2-(piperidin-1-yl)acetate (Analogue) |

| CAS Number | 1094687-67-8[1][2] | 643466 |

| Molecular Formula | C11H21NO2 | C9H17NO2[9] |

| Molecular Weight | 199.29 g/mol | 171.24 g/mol [9] |

| Predicted XlogP | Not available | 0.5[9] |

| Appearance | Likely a colorless to pale yellow oil | Oil |

Table 2: Predicted and Known Spectroscopic Data

| Analytical Method | Predicted Data for Ethyl (2-ethylpiperidin-1-yl)acetate | Experimental Data for Analogues (e.g., Ethyl Acetate) |

| ¹H NMR | Signals corresponding to the ethyl ester group (triplet ~1.2 ppm, quartet ~4.1 ppm), the ethyl group on the piperidine ring, and the protons of the piperidine ring and the acetate methylene group. | For the ethyl group of the ester: triplet at ~1.3 ppm (3H) and a quartet at ~4.1 ppm (2H).[10] |

| ¹³C NMR | Resonances for the ester carbonyl (~170 ppm), the carbons of the ethyl ester and ethyl piperidine groups, and the carbons of the piperidine ring. | For ethyl acetate: CH3 of ethyl at ~14 ppm, CH2 of ethyl at ~60 ppm, C=O at ~171 ppm, and CH3 of acetyl at ~21 ppm. |

| Mass Spectrometry (EI) | Expected molecular ion peak (M+) at m/z = 199. A prominent fragment would likely be the loss of the ethoxy group (-45) or the entire ester group. | For ethyl acetate, the molecular ion peak is at m/z = 88.[11] |

| Infrared (IR) | A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester. | The C=O stretch for esters is typically in the range of 1735-1750 cm⁻¹. |

Diagram of Analytical Workflow

Caption: A typical workflow for the synthesis and characterization of a novel compound.

Potential Applications in Research and Drug Development

The piperidine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a multitude of biological activities.[3][4][5][6] The introduction of an ethyl group at the 2-position of the piperidine ring and an ethyl acetate group on the nitrogen atom in Ethyl (2-ethylpiperidin-1-yl)acetate can influence its steric and electronic properties, potentially leading to novel pharmacological profiles.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the ethyl groups may facilitate crossing the blood-brain barrier, making this compound and its derivatives interesting candidates for CNS-acting drugs.

-

Enzyme Inhibitors: The ester functionality could act as a handle for further chemical modification or as a pharmacophore that interacts with the active site of target enzymes.

-

Scaffold for Library Synthesis: Ethyl (2-ethylpiperidin-1-yl)acetate can serve as a versatile building block for the synthesis of more complex molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for biological screening.

Conclusion

Ethyl (2-ethylpiperidin-1-yl)acetate is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not widely available, its synthesis can be readily achieved through standard N-alkylation procedures. Its chemical properties and analytical profile can be reasonably predicted based on its structure and comparison with related, well-characterized compounds. Further research into the synthesis, characterization, and biological evaluation of Ethyl (2-ethylpiperidin-1-yl)acetate is warranted to fully explore its potential in the development of novel therapeutics.

References

-

A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-pyridylacetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

The Regioselective 3-Alkylation of Piperidine. (1982). ODU Digital Commons. Retrieved January 18, 2026, from [Link]

-

Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Piperidine, 1-ethyl-. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-[2-(2-phenylethynyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 18, 2026, from [Link]

-

Ethyl Oxo(Piperidin-1-Yl)Acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

-

Ethyl 2-[2-(2-aminoethyl)piperidin-1-yl]acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Piperidine-Based Drug Discovery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved January 18, 2026, from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 18, 2026, from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (n.d.). SpringerOpen. Retrieved January 18, 2026, from [Link]

-

Supporting Information for Experimental procedures and analytical data Table of Contents. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Ethyl Acetate. (n.d.). National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

Spectra of ethyl acetate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Ethyl 2-oxopyrrolidine-1-acetate. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

2-Ethylpiperidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

NMR spectrum of ethyl acetate. (2021). YouTube. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Ethyl bromoacetate. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. (1989). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]

-

Reaction of ethyl bromoacetate with substituted naphthoate ions. (n.d.). Indian Academy of Sciences. Retrieved January 18, 2026, from [Link]

-

ETHYL 2-(PYRIDIN-2-YL)ACETATE | CAS 2739-98-2. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]

Sources

- 1. 1094687-67-8|Ethyl 2-(2-ethylpiperidin-1-yl)acetate| Ambeed [ambeed.com]

- 2. ethyl (2-ethylpiperidin-1-yl)acetate CAS#: 1094687-67-8 [m.chemicalbook.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 9. PubChemLite - Ethyl 2-(piperidin-1-yl)acetate (C9H17NO2) [pubchemlite.lcsb.uni.lu]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl Acetate [webbook.nist.gov]

Spectral analysis of N-substituted piperidine acetates

An In-Depth Technical Guide to the Spectral Analysis of N-Substituted Piperidine Acetates

Abstract

The N-substituted piperidine acetate scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of its structural and stereochemical properties is paramount for drug design, development, and quality control. This technical guide provides a comprehensive exploration of the advanced analytical techniques used for the spectral characterization of N-substituted piperidine acetates. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Piperidine Acetate Moiety

The piperidine ring is a prevalent saturated heterocycle in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key intermolecular interactions make it a privileged scaffold in drug discovery. When functionalized with an N-substituent and an acetate group, the resulting N-substituted piperidine acetates exhibit a diverse range of biological activities. The nature of the N-substituent significantly influences the molecule's pharmacological profile, including its binding affinity to biological targets.[3][4] Consequently, unambiguous structural elucidation through a multi-technique spectral analysis approach is not merely a characterization step but a critical component of the drug development lifecycle.

This guide is structured to provide both a theoretical foundation and practical, actionable methodologies for the comprehensive spectral analysis of this important class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For N-substituted piperidine acetates, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity, chemical environment, and stereochemistry of the molecule.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of an N-substituted piperidine acetate reveals distinct signals for the piperidine ring protons, the acetate moiety, and the N-substituent.

-

Piperidine Ring Protons: The protons on the piperidine ring typically appear as complex multiplets in the upfield region of the spectrum, generally between δ 1.5 and 3.0 ppm.[6] The specific chemical shifts and coupling patterns are highly dependent on the ring conformation (chair, boat, or twist-boat) and the nature and orientation of the substituents.[5][7] Protons adjacent to the nitrogen atom (at C2 and C6) are typically deshielded and appear further downfield compared to the other ring protons.[6]

-

Acetate Moiety Protons: The methylene protons (CH₂) of the acetate group typically resonate as a singlet or a multiplet, depending on the chirality of the molecule, in the range of δ 2.0-2.5 ppm. The methyl protons (CH₃) of a methyl acetate ester would appear as a sharp singlet around δ 3.6-3.7 ppm.

-

N-Substituent Protons: The signals for the N-substituent will vary depending on its structure. For instance, an N-benzyl group will show aromatic protons in the δ 7.2-7.4 ppm region and a benzylic CH₂ singlet around δ 3.5-3.6 ppm.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

-

Piperidine Ring Carbons: The carbons of the piperidine ring typically resonate in the range of δ 25-60 ppm. Similar to ¹H NMR, the carbons adjacent to the nitrogen (C2 and C6) are the most downfield in this region. The specific chemical shifts are sensitive to the N-substituent and the overall stereochemistry.[9][10]

-

Acetate Moiety Carbons: The carbonyl carbon (C=O) of the acetate group is a key diagnostic signal, appearing significantly downfield in the range of δ 170-175 ppm. The methylene carbon (CH₂) and the ester's alkoxy carbon will appear in the midfield region of the spectrum.

-

N-Substituent Carbons: The chemical shifts for the N-substituent carbons will be characteristic of the specific group present. For example, an N-benzyl group will show aromatic signals between δ 127-140 ppm and a benzylic carbon signal around δ 63 ppm.[11]

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges (δ, ppm) for N-Substituted Piperidine Acetates

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6-H | 2.5 - 3.0 | 50 - 60 |

| Piperidine C3/C5-H | 1.5 - 2.0 | 25 - 35 |

| Piperidine C4-H | 1.5 - 2.0 | 30 - 40 |

| Acetate CH₂ | 2.0 - 2.5 | 35 - 45 |

| Acetate C=O | - | 170 - 175 |

| N-Benzyl CH₂ | 3.5 - 3.6 | ~63 |

| N-Benzyl Aromatic | 7.2 - 7.4 | 127 - 140 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the N-substituted piperidine acetate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for referencing the chemical shifts.[5]

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

-

¹³C NMR Parameters: Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.[12] Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) provide complementary information.[1][12]

ESI-MS

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺.[12] This is particularly effective for piperidine derivatives due to the basicity of the nitrogen atom.[1] Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion can induce fragmentation and reveal characteristic neutral losses, such as the loss of water or acetic acid.[12][13]

EI-MS

EI is a higher-energy ionization method that leads to more extensive fragmentation. The fragmentation of piperidine derivatives in EI-MS is often initiated by ionization at the nitrogen atom, leading to two primary pathways:[1]

-

α-Cleavage: This is a dominant pathway involving the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1][14]

-

Ring Fission: The piperidine ring itself can undergo cleavage, leading to various acyclic fragment ions.[1]

The fragmentation pattern is heavily influenced by the nature of the N-substituent and the acetate group, which will exhibit their own characteristic fragmentation behaviors.[1]

Caption: ESI-MS/MS fragmentation of N-substituted piperidine acetates.

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS):

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

-

Ionization Mode: Positive ion mode.[1]

-

MS Scan: Perform a full scan (e.g., m/z 100-1000) to identify the [M+H]⁺ precursor ion.

-

MS/MS Scan: Perform a product ion scan of the identified precursor ion to obtain the fragmentation pattern. Optimize the collision energy to achieve a good distribution of fragment ions.[1]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Piperidine Ring Vibrations: The C-H stretching vibrations of the methylene groups in the piperidine ring are observed in the 2850-2950 cm⁻¹ region. The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.

-

Acetate Group Vibrations: The acetate group gives rise to two very strong and characteristic absorption bands:

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Alkane (Piperidine) | C-H Stretch | 2850 - 2950 | Medium-Strong |

| Amine (Piperidine) | C-N Stretch | 1000 - 1250 | Medium |

| Ester (Acetate) | C=O Stretch | 1735 - 1750 | Very Strong |

| Ester (Acetate) | C-O Stretch | 1000 - 1300 | Strong |

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Background Correction: Record a background spectrum of the empty spectrometer and subtract it from the sample spectrum.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[18] For N-substituted piperidine acetates, this technique can definitively establish the conformation of the piperidine ring (e.g., chair) and the spatial arrangement of the substituents.[3][18]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The primary challenge is to grow single crystals of sufficient size and quality (typically 0.1-0.3 mm).[3] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3] Common crystallization solvents include ethanol, methanol, acetonitrile, and ethyl acetate.[3][5]

-

Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.[3]

-

Data Collection:

-

Mount the goniometer on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]

-

Collect diffraction data by rotating the crystal in a beam of X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates and thermal parameters.

-

Integrated Analytical Workflow

A comprehensive and self-validating approach to the spectral analysis of N-substituted piperidine acetates involves the integration of these techniques in a logical sequence.

Caption: Integrated workflow for comprehensive spectral analysis.

Conclusion

The spectral analysis of N-substituted piperidine acetates is a multifaceted process that requires the synergistic application of several advanced analytical techniques. NMR spectroscopy provides the primary framework for structural elucidation, while mass spectrometry confirms the molecular weight and offers clues to the molecule's composition through fragmentation analysis. IR spectroscopy serves as a rapid check for key functional groups, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By following the integrated workflow and detailed protocols outlined in this guide, researchers can confidently and accurately characterize these vital pharmaceutical building blocks, ensuring the scientific integrity of their drug discovery and development efforts.

References

- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFt-epHxyQyrYJImdREKzZ-GWu2XW6-HY2CEooMWCmNdwLmhGVgqo6biygSZ36RTZitimaJEQWRCM5x1BW5kJiT5QCZST9vgEOEStDXHJ1TAjGoz-uc_MLAsDixJAmBHmAPbtfu12fQceb4T0jXm1vBrLBn9qiXXcJhHRpwRC7YfOEQVjmK1NLjTtHCRapMXejlLTERSnomvMjYZO_rUaQsC0uz131VITpX42-Mlo=]

- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6099187/]

- THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v56-149]

- IR Spectrum: Esters - Química Organica.org. [URL: https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-esters.html]

- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. - ResearchGate. [URL: https://www.researchgate.net/figure/Fragmentation-of-piperidine-alkaloids-identified-in-Senna-spectabilis-by-ESI-MS-MS_fig2_335967000]

- THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE - ResearchGate. [URL: https://www.researchgate.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. [URL: https://www.researchgate.

- Ester infrared spectra - ORGANIC SPECTROSCOPY INTERNATIONAL. [URL: http://drug-dev.blogspot.com/2015/01/ester-infrared-spectra.html]

- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. [URL: https://www.spectroscopyonline.com/view/co-bond-part-vi-esters-and-rule-three]

- FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. The peaks corresponding to the carboxyl and amide groups are marked by arrows. - ResearchGate. [URL: https://www.researchgate.

- Piperidine | C5H11N | CID 8082 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine]

- Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1LN1JGgAuO80w1bHqtaLAKQz8BdUOWyR8FGW8nuLwlaJcFpBAEa8wh1lLBW9FnhLJWMkL-MYmQ5g0ocd6KH6mbuhF-tk7LDGTBDdTi8EOpgPcfqlLUbYBRGp9XVYFT7QjKi5qsgIpQCj2th8Z8cBrKGw3kfbkK8Dl2O8yPsagVHCTLtZ6_zw1pdFDrZz92WqglkWv8PtZreA8s8SLDqVMQjlY7BePXAAmwSSJOi0hqCt18zUhrQ==]

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5118536/]

- Spectral investigation and normal coordinate analysis of piperazine. [URL: https://nopr.niscpr.res.in/handle/123456789/10046]

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [URL: https://www.researchgate.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5569]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Spectroscopy_(Pavia_et_al.)/10%3A_Mass_Spectrometry/10.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja00457a012]

- X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath. [URL: https://www.researchgate.

- Piperidine(110-89-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110-89-4_1HNMR.htm]

- fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. [URL: https://www.scielo.br/j/jbchs/a/G5dY8Z7qWw48LzG7rKxLwpv/?lang=en]

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8882563/]

- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents. [URL: https://patents.google.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Spectrum: Esters [quimicaorganica.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

The 2-Ethylpiperidine Scaffold: A Privileged Motif in Drug Discovery and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry. Among its many derivatives, those bearing a substituent at the 2-position, such as the 2-ethylpiperidine moiety, offer unique steric and electronic properties that can be exploited to fine-tune pharmacological activity. This in-depth technical guide provides a comprehensive overview of the biological activities of 2-ethylpiperidine derivatives, with a focus on their anticancer, antimicrobial, neuropharmacological, and analgesic properties. By synthesizing current research, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of this important class of compounds.

Introduction: The Significance of the 2-Ethylpiperidine Core

The piperidine heterocycle is a fundamental building block in the design of therapeutic agents, appearing in numerous FDA-approved drugs.[2] The introduction of an ethyl group at the 2-position of the piperidine ring introduces a chiral center and a lipophilic appendage that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This substitution can enhance binding affinity to biological targets, improve membrane permeability, and alter metabolic stability. The strategic incorporation of the 2-ethylpiperidine scaffold has led to the development of compounds with a wide spectrum of biological activities, making it a focal point of contemporary drug discovery efforts.

Anticancer Activity of Piperidine Derivatives

The piperidine scaffold is a key component in many anticancer agents, contributing to mechanisms that include the induction of apoptosis and the modulation of critical signaling pathways. While specific data on 2-ethylpiperidine derivatives in oncology is emerging, the broader class of piperidine compounds provides a strong rationale for their investigation.

Cytotoxicity Against Human Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro cytotoxic effects of piperidine derivatives against a variety of human cancer cell lines. For instance, certain piperidine-containing compounds have shown significant growth inhibition in cell lines such as the renal cancer cell line CAKI-1 and the RPMI-8226 melanoma cell line.[3] One study reported GI50 values for specific (E)-2-cyano-3-(het)arylacrylamides to be as low as 0.287 µM and 0.367 µM against these cell lines, respectively.[4] Another study highlighted a piperidine derivative, compound 17a, which inhibits the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner.[5] Furthermore, novel synthesized N-ethyl-piperazinyl-amides of C2-substituted oleanonic and ursonic acids have exhibited significant cytotoxic effects, with some compounds showing broad-spectrum growth inhibition at sub-micromolar concentrations against a panel of human tumor cells.[6]

| Compound/Derivative Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| (E)-2-cyano-3-(het)arylacrylamides | CAKI-1 (Renal) | 0.287 µM | [4] |

| (E)-2-cyano-3-(het)arylacrylamides | RPMI-8226 (Melanoma) | 0.367 µM | [4] |

| Compound 17a | PC3 (Prostate) | Concentration-dependent inhibition | [5] |

| N-Ethyl-Piperazinyl-Amides | Various | Sub-micromolar GI50 values | [6] |

| Alkyl Piperidine Derivatives | Various | Investigated for cytotoxicity | [7] |

Mechanism of Action: Apoptosis Induction

A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For example, compound 17a was found to induce apoptosis in PC3 cells by modulating the expression of key apoptosis-related proteins, leading to a decrease in XIAP and BCL-2 levels and an increase in BAX levels.[5] Similarly, certain N-ethyl-piperazinyl-amides induce apoptosis, as evidenced by DAPI staining showing nuclear condensation and morphological changes consistent with apoptotic cell death.[6] These compounds were also shown to up-regulate the pro-apoptotic Bak gene while down-regulating the pro-survival Bcl-XL and Bcl-2 genes.[6]

Caption: Proposed apoptotic pathway induced by piperidine derivatives.

Antimicrobial Activity

Piperidine derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Antibacterial and Antifungal Spectrum

Various synthesized piperidine derivatives have been screened for their antimicrobial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain novel piperidine derivatives exhibited strong inhibitory activity against Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus.[8] In one study, a particular derivative demonstrated the best minimum inhibitory concentration (MIC) results of 0.75 mg/ml against B. subtilis.[8] Another study reported the synthesis of piperidine derivatives that were active against Staphylococcus aureus and Escherichia coli.[9][10] The agar diffusion method is a common technique used to evaluate this activity, where the diameter of the inhibition zone around a disc impregnated with the compound is measured.[11]

Experimental Protocol: Agar Disc Diffusion Assay

A standard method for assessing the antimicrobial activity of novel compounds is the agar disc diffusion assay.

Materials:

-

Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Agar (MHA) plates.

-

Sterile filter paper discs (6 mm diameter).

-

Positive control (e.g., Chloramphenicol).

-

Negative control (solvent).

-

Incubator.

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Evenly swab the entire surface of an MHA plate with the bacterial inoculum.

-

Aseptically place sterile filter paper discs onto the surface of the agar.

-

Apply a specific volume (e.g., 10 µL) of the test compound solution, positive control, and negative control to separate discs.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

Caption: Workflow for the agar disc diffusion assay.

Neuropharmacological Activities

Derivatives of piperidine have shown significant promise in the treatment of neurological and psychiatric disorders, exhibiting activities such as acetylcholinesterase inhibition and neuroprotection.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[12] Several piperidine derivatives have been synthesized and evaluated for their anti-AChE activity. For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be potent AChE inhibitors.[13] Notably, one compound from this series exhibited an IC50 value of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[13] The basicity of the piperidine nitrogen atom appears to be crucial for this activity.[13]

Neuroprotective Effects

Neuroprotection is a key therapeutic strategy for mitigating the progression of neurodegenerative diseases. Piperine, a naturally occurring piperidine alkaloid, has demonstrated neuroprotective effects in a mouse model of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions.[14] Synthetic cinnamamide-piperidine and piperazine derivatives have also shown potent neuroprotective activity in vitro, comparable to the established neuroprotective agent Fenazinel.[15] Some of these compounds exhibited moderate to good neuroprotective effects at micromolar concentrations.[15] Furthermore, second-generation antipsychotics, many of which contain a piperidine moiety, have been shown to exert measurable neuroprotective effects through various molecular mechanisms.[16]

Analgesic Properties

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents, particularly opioids.

Antinociceptive Activity

Synthetic quaternary salts of alkyl piperidines have been explored for their analgesic activity.[17] In preclinical studies using the tail immersion method, these compounds showed varying degrees of antinociceptive properties when compared to the standard opioid analgesic, pethidine.[17][18] The onset and duration of the analgesic effect were found to be dependent on the specific substitutions on the piperidine derivative.[17] Some derivatives exhibited significant analgesia within 30 minutes of administration.[17]

Conclusion and Future Directions

The 2-ethylpiperidine scaffold and its broader class of piperidine derivatives represent a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, neuropharmacological, and analgesic effects, underscore the importance of this structural motif in medicinal chemistry. While a significant body of research exists for the general piperidine class, a more focused investigation into the specific contributions of the 2-ethyl substituent is warranted. Future research should aim to systematically explore the structure-activity relationships of 2-ethylpiperidine derivatives to optimize their potency and selectivity for various biological targets. The development of efficient and stereoselective synthetic routes to access these chiral compounds will be crucial for advancing their therapeutic potential.

References

-

Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., Sasaki, A., Kawakami, Y., Nakamura, S., & Araki, S. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]

-

Petrus, A. M., Vlase, L., Muntean, D. L., Gheldiu, A. M., Soica, C., Wessjohann, L. A., & Mioc, M. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(23), 5695. [Link]

-

Al-Ghorbani, M., Saeedi, M., Miri, R., Asgari, M. S., & Shafiee, A. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049-1054. [Link]

-

Suresh, M., Ali Padusha, M. S., & Raja, A. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1), 1-6. [Link]

-

Gashaw, T., Getahun, K., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 6757-6762. [Link]

-

Gashaw, T., Getahun, K., & Tadesse, S. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. ResearchGate. [Link]

-

Omyrzakov, M. T., Kiyashev, D. K., Kurmankulov, N. B., Bortnikova, K. A., Erzhanov, K. B., & Omirzak, M. T. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal, 11(5s), 210-214. [Link]

-

Shafiee, A., Miri, R., Salarian, A. A., & Al-Ghorbani, M. (2013). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. DARU Journal of Pharmaceutical Sciences, 21(1), 44. [Link]

-

Mphahlele, M. J., Malindisa, S. O., & Muse, E. A. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 157-166. [Link]

-

Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. PubMed. [Link]

-

Al-Ghorbani, M., Miri, R., Aghaee, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 48. [Link]

-

Miri, R., Al-Ghorbani, M., Aghaee, A., & Shafiee, A. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. [Link]

-

de Oliveira, R. N., da Silva, A. B., & de Souza, R. O. M. A. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-13. [Link]

-

Negatu, D. A., Sharma, P., & Kumar, V. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Mioc, M., Soica, C., Bercean, V., Avram, S., Balan-sundu, C., Gheldiu, A. M., & Wessjohann, L. A. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. ResearchGate. [Link]

-

Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. ResearchGate. [Link]

-

Jahan, S., Kamil, A., Akhtar, S., Saify, Z. S., & Arif, M. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 25(4), 771-775. [Link]

-

Wang, Y., Zhang, Y., Chen, Y., Zhang, Y., & Liu, T. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Nawaz, A., Jamal, A., Arif, A., & Parveen, Z. (2025). In vitro cytotoxic potential of against human cancer cell lines. Genomics, Proteomics & Bioinformatics. [Link]

-

El-Sayed, M. A. A., El-henawy, A. A., & El-Gazzar, A. B. A. (2025). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

-

Rather, G. A., & Chakraborty, S. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Kuder, K., Poplinska, M., & Lazewska, D. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry Letters, 20(14), 4308-4312. [Link]

-

ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. [Link]

-

de Oliveira, R. N., da Silva, A. B., & de Souza, R. O. M. A. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing. [Link]

-

ResearchGate. (n.d.). d: Analgesic activity of 2-hydroxy ethyl 1-(4-nitro- phenyl)-2-oxoethyl.... [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpiperidine. PubChem. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9717-9737. [Link]

-

Frohberger, P. E., Hengesbach, G., & Pflücke, M. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity, 22(10), e202500589. [Link]

-

Chen, A. T., & Nasrallah, H. A. (2019). Neuroprotective effects of the second generation antipsychotics. Schizophrenia Research, 208, 1-7. [Link]

-

Liu, Y., Qu, W., Wang, R., Ma, J., & Qu, S. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports, 16(5), 7587-7593. [Link]

-

da Silva, L. C. V., de Souza, A. C. S., de Oliveira, D. N., & Viegas, C. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3234-3238. [Link]

-

Zhang, L., Chen, J., Wang, X., Wu, C., & Zhang, J. (2013). Neuroprotective effects of mercaptoethylleonurine and mercaptoethylguanidine analogs on hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells. Bioorganic & Medicinal Chemistry Letters, 23(6), 1765-1769. [Link]

-

Li, J., Qing, W., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. Bioorganic & Medicinal Chemistry, 102, 117698. [Link]

-

Wang, Y., Wang, Y., & Liu, T. (2016). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. Acta Pharmacologica Sinica, 37(11), 1425-1436. [Link]

-

Al-Masoudi, N. A., Al-Salihi, A. I., & Abbas, A. S. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Current Bioactive Compounds, 17(6), e060121189280. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. academicjournals.org [academicjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. Neuroprotective effects of the second generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. applications.emro.who.int [applications.emro.who.int]

- 18. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Enduring Significance of the Piperidine Scaffold

An In-Depth Technical Guide to the In Vitro Screening of Novel Piperidine Compounds

The piperidine ring is a cornerstone of medicinal chemistry, rightly earning its designation as a "privileged scaffold." Its prevalence in a vast number of FDA-approved drugs and biologically active natural products is a testament to its remarkable versatility. The piperidine moiety's conformational flexibility, combined with its basic nitrogen atom, allows it to engage in a wide array of interactions with biological targets, making it an ideal starting point for the design of novel therapeutics across diverse disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This guide provides a comprehensive framework for the in vitro screening of novel piperidine compound libraries, grounded in the principles of scientific integrity and field-proven drug discovery workflows. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and causal reasoning necessary to navigate the complexities of hit identification, validation, and lead optimization.

Part 1: The Strategic Framework for In Vitro Screening

A successful screening campaign is not merely a sequence of assays but a logical, iterative process designed to progressively refine a large library of compounds down to a small number of high-quality candidates. The causality behind this workflow is paramount: each stage is designed to answer specific questions and provide a data-driven rationale for advancing or deprioritizing compounds.

Our screening cascade is built on a foundation of self-validating systems. Every protocol described herein incorporates rigorous controls to ensure data integrity and reproducibility. This approach minimizes the risk of costly false positives and negatives, thereby enhancing the overall efficiency of the drug discovery process.

Figure 1: A logical workflow for the in vitro screening cascade.

Part 2: Primary Screening and Hit Identification

The initial phase of any screening campaign involves testing a large library of piperidine compounds in a high-throughput format to identify "hits"—compounds that exhibit a desired biological activity. The choice of primary assay is dictated by the therapeutic hypothesis. For instance, in an anticancer drug discovery program, a primary screen will typically involve a cell viability assay.

High-Throughput Cell Viability Screening

The rationale for starting with a cell viability assay is to identify compounds that are cytotoxic or cytostatic to cancer cells. The MTT assay is a robust, inexpensive, and widely used colorimetric method for this purpose.[1]

| Compound ID | Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (A549) | Hit Flag |

| P0001 | 10 | 85.2 | 78.9 | Yes |

| P0002 | 10 | 5.6 | 8.1 | No |

| P0003 | 10 | 92.1 | 88.4 | Yes |

| ... | ... | ... | ... | ... |

| P5000 | 10 | 12.3 | 15.6 | No |

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize, count, and prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

-

Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of each piperidine compound in DMSO.

-

In a separate 96-well plate, perform serial dilutions to create a working concentration (e.g., 10 µM).

-

Add 1 µL of the compound solution to the corresponding wells of the cell plate.

-

Controls are critical:

-

Vehicle Control: Add 1 µL of DMSO to several wells (represents 0% inhibition).

-

Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin) to several wells (represents 100% inhibition).

-

Media Blank: Wells containing only media to measure background absorbance.

-

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

-

MTT Addition and Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[3]

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank))

-

A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.

-

For a high-throughput screen to be considered reliable, the Z'-factor must be calculated. This metric assesses the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6]

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Part 3: Hit Confirmation and Potency Determination

A single-point HTS identifies potential hits, but this data is prone to false positives. The next crucial step is to confirm the activity of these hits and determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Dose-Response Analysis

This involves testing the hit compounds over a range of concentrations (typically 8-10 points) to establish a relationship between compound concentration and biological effect.

| Concentration (nM) | % Inhibition (MCF-7) |

| 10000 | 95.2 |

| 3000 | 88.1 |

| 1000 | 75.4 |

| 300 | 52.3 |

| 100 | 30.1 |

| 30 | 15.6 |

| 10 | 5.2 |

| 1 | 1.8 |

Calculated IC50 for P0001 = 285 nM

The protocol is similar to the primary MTT screen, with the key difference being the preparation of a serial dilution plate for each hit compound. The resulting data is then plotted with concentration on the x-axis (log scale) and % inhibition on the y-axis. A non-linear regression (four-parameter logistic fit) is used to calculate the IC50 value.[7] This can be performed using software such as GraphPad Prism.[7]

Part 4: Mechanism of Action (MoA) and Selectivity Profiling

Once a set of potent and confirmed hits has been identified, the focus shifts to understanding how these compounds exert their biological effects. This involves a combination of biochemical and cell-based assays to identify the molecular target and elucidate the signaling pathway involved.

Target-Based Biochemical Assays

If the piperidine library was designed to target a specific enzyme class, such as kinases, a direct biochemical assay is the logical next step.

Figure 2: Principle of a biochemical kinase inhibition assay.

This protocol provides a general framework for measuring kinase inhibition.[8]

-

Reagents:

-

Purified, active recombinant kinase.

-

Specific peptide or protein substrate.

-

ATP (at a concentration close to the Km for the kinase to ensure competitive inhibitors can be identified).[9]

-

Assay buffer (containing MgCl2, DTT, etc.).

-

Detection reagent (e.g., ADP-Glo™, radiolabeled ATP).

-

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the kinase to each well and incubate for 15-30 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate for 1-2 hours at 30°C.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (luminescence, fluorescence, or radioactivity) which is inversely proportional to kinase activity.

-

-

Data Analysis:

-

Calculate % inhibition for each concentration and determine the IC50 value as described previously.

-

Receptor Binding Assays

Piperidine scaffolds are common in ligands for G-protein coupled receptors (GPCRs) and ion channels. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[10]

-

Reagents:

-

Membrane preparation from cells or tissues expressing the target receptor.

-

A specific radioligand (e.g., [3H]-labeled) with high affinity for the receptor.

-

Non-labeled ("cold") ligand for determining non-specific binding.

-

Assay buffer.

-

-

Assay Procedure:

-

In a 96-well filter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Controls:

-

Total Binding: Membrane + radioligand.

-

Non-specific Binding: Membrane + radioligand + a high concentration of cold ligand.

-

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the % specific binding against the log concentration of the test compound to determine the IC50.

-

The Ki (inhibitor constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Selectivity Profiling

A crucial step is to assess the selectivity of the hit compounds. A compound that inhibits multiple targets is more likely to have off-target side effects. Selectivity profiling is typically done by screening the compounds against a panel of related targets (e.g., a kinase panel or a GPCR panel).

Part 5: In Vitro ADME-Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is essential to identify potential liabilities that could lead to failure in later stages of development.[12]

Figure 3: Core in vitro ADME-Tox assays for early candidate profiling.

Metabolic Stability

This assay determines how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[13]

-

Incubation:

-

Time Points:

-

Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

-

The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

After protein precipitation, the samples are analyzed by LC-MS/MS to quantify the remaining parent compound.

-

The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[15]

-

Cytochrome P450 (CYP) Inhibition

This assay identifies if a compound inhibits major CYP isoforms (e.g., 3A4, 2D6, 2C9), which can lead to drug-drug interactions.[16][17]

-

Incubation:

-

Incubate human liver microsomes with an isoform-specific probe substrate and varying concentrations of the test compound.[16]

-

Initiate the reaction with NADPH.

-

-

Analysis:

-

After a set time, quench the reaction and analyze the formation of the specific metabolite by LC-MS/MS.

-

The reduction in metabolite formation compared to the vehicle control is used to calculate an IC50 value for CYP inhibition.[16]

-

Permeability

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[18][19]

-

Cell Culture:

-

Permeability Measurement:

-

The test compound is added to the apical (A) side of the monolayer.

-

Samples are taken from the basolateral (B) side at various time points.

-

To assess active efflux, the experiment is also run in the B-to-A direction.

-

Compound concentrations are measured by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated. A high Papp (A-to-B) value suggests good absorption.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio >2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.

-

Plasma Protein Binding (PPB)

This assay measures the extent to which a compound binds to plasma proteins. Only the unbound fraction is pharmacologically active.[21][22]

-

Procedure:

-

The most common method is Rapid Equilibrium Dialysis (RED).[12]

-

A device with two chambers separated by a semi-permeable membrane is used.

-

The test compound is added to plasma in one chamber, and buffer is added to the other.

-

The device is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.[23]

-

-

Analysis:

-

The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

-

The fraction unbound (fu) is calculated.

-

Conclusion

The in vitro screening of novel piperidine compounds is a systematic, multi-faceted process that requires careful planning, rigorous execution, and insightful data interpretation. By employing a logical cascade of assays, from high-throughput primary screens to detailed ADME-Tox profiling, researchers can effectively identify and optimize promising lead candidates. The protocols and frameworks presented in this guide are designed to serve as a robust foundation for these efforts, emphasizing the importance of self-validating systems and a deep understanding of the causal relationships between experimental design and data outcomes. This approach, grounded in scientific integrity, will ultimately accelerate the translation of novel piperidine-based chemical matter into next-generation therapeutics.

References

-

CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

-

Yan, Z., & Caldwell, G. W. (2004). Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. In Methods in Molecular Biology, vol. 290. Humana Press. [Link]

-